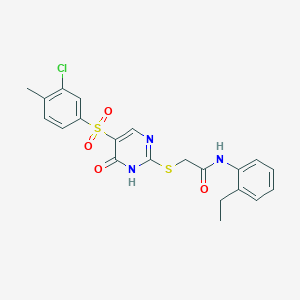
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide moiety. This structure suggests potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H18ClN3O4S3, with a molecular weight of approximately 496.0 g/mol. The presence of various substituents enhances its chemical reactivity and potential biological interactions.
Key Functional Groups
- Pyrimidine Ring : Often associated with significant pharmacological properties.
- Sulfonyl Group : Known for its role in enhancing solubility and biological activity.
- Acetamide Moiety : Implicated in various biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrimidine ring.
- Introduction of the sulfonyl group.
- Attachment of the acetamide moiety.
These synthetic routes highlight the complexity involved in producing this compound, which may impact its availability for biological testing.
Anticancer Activity
Research into structurally similar compounds has indicated potential anticancer properties. For instance, thiazolidinone derivatives containing similar functional groups have shown moderate to strong antiproliferative activity in various cancer cell lines, suggesting that compounds with comparable structures may exhibit similar effects .
Table 1: Comparative Anticancer Activity
| Compound Name | Activity | Reference |
|---|---|---|
| Thiazolidinone Derivatives | Moderate to Strong Antiproliferative | |
| 5-Fluorouracil | Anticancer | |
| Sulfadiazine | Antimicrobial |
The mechanism by which this compound may exert its biological effects could involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .
- Target Interaction Studies : Investigating binding affinities with specific proteins involved in cancer progression could provide insights into its therapeutic potential.
Case Studies
Recent studies involving related compounds have shown promising results:
- A study on thiazolidinone derivatives indicated that modifications at specific positions significantly influenced their anticancer properties, highlighting the importance of structural variations .
- Another investigation into pyrimidine-based compounds revealed their effectiveness against specific cancer cell lines, suggesting that our target compound may share these beneficial properties .
属性
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-14-6-4-5-7-17(14)24-19(26)12-30-21-23-11-18(20(27)25-21)31(28,29)15-9-8-13(2)16(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNJVYIMQLLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














